molecular formula C23H20N4O4S B3398325 (E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-53-5

(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B3398325
CAS RN: 1021251-53-5
M. Wt: 448.5 g/mol
InChI Key: KZAUDVPGOZUGDR-LDADJPATSA-N
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Description

“(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a nitro group (-NO2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the benzoate ester, and the nitrophenyl group. The “E” in the name indicates the geometry around the carbon-carbon double bond, with the highest priority groups on opposite sides .


Chemical Reactions Analysis

This compound, like other organic compounds, can undergo a variety of chemical reactions. The presence of the cyano group, the nitro group, and the ester group can make it reactive towards nucleophiles and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with biological targets in the body. If it’s a reactant in a chemical reaction, its mechanism of action would be the steps it undergoes in the reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential use in areas like medicine or materials science .

properties

IUPAC Name

2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15(2)13-31-23(28)17-3-7-19(8-4-17)25-12-18(11-24)22-26-21(14-32-22)16-5-9-20(10-6-16)27(29)30/h3-10,12,14-15,25H,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUDVPGOZUGDR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 3
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(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 4
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(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 5
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(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 6
Reactant of Route 6
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

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